molecular formula C13H22O2 B14400159 1-Oxacyclotetradec-3-EN-2-one CAS No. 87227-38-1

1-Oxacyclotetradec-3-EN-2-one

Cat. No.: B14400159
CAS No.: 87227-38-1
M. Wt: 210.31 g/mol
InChI Key: IJRSQTKSJYLADM-UHFFFAOYSA-N
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Description

1-Oxacyclotetradec-3-EN-2-one is an organic compound with the molecular formula C13H22O2 It is a lactone, which is a cyclic ester, and is known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxacyclotetradec-3-EN-2-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the aldol condensation reaction can be employed to form the necessary carbon-carbon bonds, followed by cyclization to yield the lactone . Another method involves the use of microwave-assisted reactions to enhance the efficiency and selectivity of the synthesis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Oxacyclotetradec-3-EN-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Oxacyclotetradec-3-EN-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxacyclotetradec-3-EN-2-one exerts its effects involves its reactivity as a lactone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. This reactivity is exploited in various synthetic and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Oxacyclotetradec-3-EN-2-one is unique due to its specific ring size and the presence of an unsaturated bond, which imparts distinct reactivity and properties compared to other lactones. This makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

87227-38-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1-oxacyclotetradec-3-en-2-one

InChI

InChI=1S/C13H22O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h9,11H,1-8,10,12H2

InChI Key

IJRSQTKSJYLADM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCOC(=O)C=CCCCC1

Origin of Product

United States

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